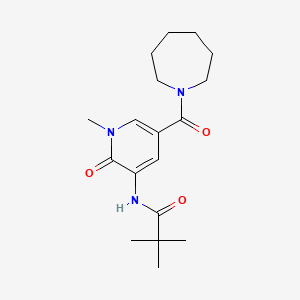

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)pivalamide

Description

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)pivalamide is a pyridine derivative characterized by a unique structural framework. The core pyridine ring is substituted with a 1-methyl-2-oxo-1,2-dihydropyridin moiety, forming a lactam structure. At position 5, an azepane-1-carbonyl group (a seven-membered cyclic amide) is attached, while position 3 bears a pivalamide (2,2-dimethylpropanamide) group.

Properties

IUPAC Name |

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-18(2,3)17(24)19-14-11-13(12-20(4)16(14)23)15(22)21-9-7-5-6-8-10-21/h11-12H,5-10H2,1-4H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCFNVLWLFRVQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)pivalamide can be compared to other pyridine-based pivalamide derivatives listed in the Catalog of Pyridine Compounds (2017) . Below is a detailed analysis:

Structural and Functional Comparison

Key Differences

Azepane vs. Smaller Substituents : The target compound’s azepane-1-carbonyl group distinguishes it from derivatives with smaller substituents (e.g., hydroxymethyl, trifluoromethyl). The seven-membered azepane ring likely increases lipophilicity and may influence binding to hydrophobic pockets in biological targets .

Functional Group Diversity : Unlike derivatives with halogens (e.g., iodo, chloro) or polar groups (e.g., hydroxymethyl), the target compound’s azepane and pivalamide substituents prioritize steric bulk over electrophilicity .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from structurally related molecules:

- EZH2 Inhibition: highlights EPZ011989, an EZH2 inhibitor with a pyridine core and amide substituents. Although the target compound lacks the trifluoromethyl and morpholinopropynyl groups of EPZ011989, its azepane moiety could similarly enhance target affinity through hydrophobic interactions .

- Stability and Solubility: The pivalamide group, common to all compared compounds, is known to resist metabolic degradation, while the azepane ring may reduce aqueous solubility compared to hydroxymethyl or carboxylic acid derivatives .

Q & A

Basic: What are the key considerations for synthesizing N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)pivalamide?

Answer:

Synthesis typically involves multi-step reactions starting with precursors like azepane and substituted dihydropyridine derivatives. Critical steps include:

- Coupling reactions for amide bond formation between the azepane-carbonyl and dihydropyridine moieties .

- Protection/deprotection strategies for reactive groups (e.g., ketones, amines) to avoid side reactions .

- Purification via column chromatography or HPLC to isolate the target compound from intermediates .

Reaction progress should be monitored using TLC or HPLC to ensure intermediate purity before proceeding .

Basic: How should researchers characterize this compound’s structural integrity?

Answer:

Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry .

- High-resolution mass spectrometry (HR-MS) for molecular weight validation .

- X-ray crystallography (if crystalline) to resolve 3D conformation, particularly for the dihydropyridine ring and azepane orientation .

- FT-IR spectroscopy to verify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Apply factorial design of experiments (DoE) to systematically test variables:

- Temperature : Higher temps (80–120°C) may accelerate coupling but risk decomposition; lower temps favor selectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic acyl substitution in amide formation .

- Catalysts : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize transition states .

Post-optimization, validate with kinetic studies to identify rate-limiting steps .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Answer:

- Cross-validate techniques : Compare NMR with LC-MS to rule out impurities .

- Isotopic labeling : Use ¹⁵N or ¹³C labeling to clarify ambiguous signals in crowded spectra .

- Dynamic NMR (DNMR) : Assess rotational barriers in amide bonds or azepane ring puckering if splitting suggests conformational exchange .

- Computational modeling : Simulate NMR spectra using DFT (e.g., Gaussian) to match experimental data .

Advanced: What computational tools predict this compound’s reactivity and stability?

Answer:

- Molecular dynamics (MD) simulations : Model solvation effects and hydrolytic stability of the pivalamide group .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- AI-driven platforms : Use COMSOL Multiphysics integrated with ML algorithms to simulate reaction pathways and optimize conditions .

Advanced: How to evaluate the compound’s stability under varying pH and temperature?

Answer:

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and thermal (40–80°C) conditions .

- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the azepane-carbonyl group) .

- Kinetic modeling : Derivate rate constants (k) and Arrhenius plots to predict shelf-life .

Advanced: What strategies elucidate its potential biological mechanisms?

Answer:

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock or Schrödinger to identify binding modes .

- Structure-activity relationship (SAR) : Synthesize analogs with modified azepane or pivalamide groups to pinpoint pharmacophores .

- In vitro assays : Test enzyme inhibition (e.g., IC₅₀ determination) in cell-free systems to isolate direct effects .

Advanced: How to address batch-to-batch variability in biological assay results?

Answer:

- Quality control (QC) protocols : Standardize synthesis and purification (e.g., ≥95% purity via HPLC) .

- Bioassay triplicates : Include internal controls (e.g., reference inhibitors) to normalize inter-experimental variability .

- Metabolomic profiling : Use LC-MS to detect trace impurities that may synergize/antagonize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.